molecular formula C34H33ClN4O6 B2607866 N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441046-87-3

N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No.: B2607866
CAS No.: 441046-87-3
M. Wt: 629.11
InChI Key: VZFCKYANTMOPMI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a structurally complex benzamide derivative characterized by multiple methoxy substituents, a chloro group, and a fused heterocyclic 1,5-methanopyridodiazocin moiety.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClN4O6/c1-43-24-10-7-21(8-11-24)33(41)36-26-14-22(34(42)37-27-15-25(35)30(44-2)16-31(27)45-3)9-12-29(26)38-17-20-13-23(19-38)28-5-4-6-32(40)39(28)18-20/h4-12,14-16,20,23H,13,17-19H2,1-3H3,(H,36,41)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCKYANTMOPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)N4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity based on available literature, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of chloro and methoxy substituents is significant for enhancing biological activity. The synthetic pathway often includes methods such as amide coupling and cyclization to form the diazocin moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has shown that related compounds possess high radical scavenging abilities comparable to ascorbic acid . This suggests that the compound may also exhibit antioxidant activity due to its structural characteristics.

Anticancer Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, phenyl-substituted analogs have shown moderate inhibitory effects on cell growth in low micromolar ranges . The presence of the methoxy and chloro groups appears to enhance the antiproliferative activity significantly.

Kinase Inhibition

The compound has been screened against a panel of kinases and bromodomains using Differential Scanning Fluorimetry (DSF). Notably, it showed promising binding affinity to several kinase targets, indicating potential as a kinase inhibitor . This property is critical for developing targeted therapies in cancer treatment.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : In a study examining various phenyl-substituted compounds, the tested compound exhibited higher cytotoxicity against chronic myeloid leukemia cell lines compared to controls. Compounds with methoxy substitutions were particularly effective .
  • Antioxidant Comparison : A comparative analysis of similar compounds indicated that those containing a 1,3,4-oxadiazole moiety had enhanced antioxidant activities. This suggests that modifications in the chemical structure can lead to improved biological efficacy .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntioxidantHigh DPPH scavenging ability
CytotoxicityModerate inhibitory effect in cancer cells
Kinase InhibitionSignificant binding to multiple kinases

Comparison with Similar Compounds

Structural Similarities

The target compound shares key motifs with several benzamide and heterocyclic derivatives documented in the literature:

  • Pyrazole Carboxamides (): Compounds 3a–3p feature chloro, methoxy, and carboxamide groups, though they lack the fused methanopyridodiazocin ring. For example, 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) includes a pyrazole core with carboxamide and chloro substituents, analogous to the benzamide backbone of the target compound .
  • Benzamide Derivatives () : The synthesis of N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide highlights the use of methoxybenzamide groups and coupling agents like EDCI/HOBt, paralleling the target’s 4-methoxybenzamido substituent .
  • Heterocyclic Systems (): Compounds such as 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine and 1-(4-chlorophenyl)-2,5-dioxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile feature fused polyheterocyclic systems, though none directly replicate the 1,5-methanopyridodiazocin moiety .

Key Structural Differences :

  • Multiple methoxy groups may enhance solubility compared to non-polar analogs like 3a–3p .

Yield Considerations :

  • Pyrazole carboxamides () achieve moderate yields (62–71%), while benzamide derivatives () report 59% yields. The target’s complex heterocycle may reduce yields due to steric hindrance .
Physicochemical Properties
Property Target Compound 3a () Compound
Molecular Weight ~650 g/mol (estimated) 403.1 g/mol 410.0 g/mol
Melting Point Not reported 133–135°C Not reported
Key NMR Shifts Aromatic protons (~7–8 ppm), methoxy (~3.8 ppm) δ 8.12 (s, pyrazole-H), 7.61–7.43 (m, Ar-H) δ 11.27 (s, NH), 8.16 (d, Ar-H)
MS Data Not reported [M+H]⁺ 403.1 [M+H]⁺ 410.0

Observations :

  • The target’s higher molecular weight and heterocyclic system may reduce solubility compared to smaller analogs like 3a .
  • Methoxy groups in both the target and compound contribute to similar NMR profiles for aromatic regions .
Bioactivity and Molecular Similarity
  • Tanimoto Coefficient Analysis () : The target’s methoxybenzamido group aligns with SAHA-like hydroxamates, which show ~70% similarity in molecular fingerprints for histone deacetylase (HDAC) inhibition .
  • Bioactivity Clustering () : Compounds with fused heterocycles (e.g., benzodiazepines in ) often cluster into kinase or protease inhibitor groups, suggesting the target may share similar targets .
  • Guilt-by-Association () : If the target’s heterocycle mimics pyrido[1,2-a]diazepines (), it may exhibit antiproliferative activity via topoisomerase inhibition .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to link the benzamide and methanopyridodiazocin moieties.
  • Functional group protection : Methoxy and chloro groups may require temporary protection (e.g., tert-butyloxycarbonyl) to avoid side reactions.
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) is essential to isolate intermediates . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and monitoring via TLC/NMR to track progress .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., methoxy δ ~3.8–4.0 ppm, aromatic protons δ ~6.5–8.5 ppm) and carbon backbone .
  • FTIR : Identify carbonyl stretches (~1650–1750 cm⁻¹ for amides) and aromatic C-H bending (~700–900 cm⁻¹) .
  • HRMS (ESI) : Confirm molecular weight with <2 ppm error .
  • X-ray crystallography (if crystalline) : SHELXL refinement for precise 3D structure determination .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions during structural elucidation?

  • Cross-validation : Compare experimental NMR/FTIR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA).
  • Dynamic effects : Account for solvent interactions and conformational flexibility via molecular dynamics simulations .
  • Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments for spatial proximity analysis .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • In-line analytics : Use flow chemistry with real-time HPLC monitoring to optimize feed rates and temperatures .

Q. How do non-covalent interactions influence crystallographic packing and stability?

  • Hydrogen bonding : Analyze graph sets (e.g., Etter’s rules) to map interactions between amide NH and carbonyl groups.
  • π-π stacking : Aromatic dimethoxybenzamide groups may form face-to-face stacks (3.5–4.0 Å spacing).
  • Halogen bonding : Chloro substituents can engage in Cl···O interactions (2.8–3.2 Å) to stabilize crystal lattices .

Q. What computational methods predict bioactivity and binding mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors.
  • MD simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER).
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro) on IC₅₀ values using MOE or RDKit .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?

  • Re-evaluate binding hypotheses : Check for allosteric sites or protein flexibility not modeled in docking.
  • Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and affinity .
  • Proteomic profiling : Use kinase inhibitor panels or CRISPR screens to identify off-target effects .

Q. What methodologies mitigate side reactions during functionalization of the methanopyridodiazocin core?

  • Protecting group strategy : Temporarily block reactive NH groups with Boc or Fmoc to prevent undesired alkylation.
  • Low-temperature reactions : Perform lithiation or Grignard additions at –78°C to control regiochemistry .
  • Chemoselective catalysts : Employ Pd²⁺/Xantphos systems for Suzuki couplings without affecting amide bonds .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

  • Enzyme inhibition : Fluorescent ADP-Glo™ assays for kinase activity (e.g., SYK inhibition ).
  • Cellular viability : MTT or CellTiter-Glo® assays in cancer/immune cell lines.
  • Target engagement : CETSA (cellular thermal shift assay) to confirm binding to intended proteins .

Q. How can researchers elucidate the role of the chloro and methoxy substituents in bioactivity?

  • SAR studies : Synthesize analogs with F, Br, or methyl groups replacing Cl/OCH₃ and compare IC₅₀ values.
  • Electrostatic potential maps : Use DFT to visualize how substituents influence electron density and H-bonding capacity .

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